N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrazole ring, and a benzo[d][1,4]dioxine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty, which may offer unique interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step organic synthesis. A common synthetic route may include:
Formation of the Pyrazole Ring: Starting from a suitable precursor such as 1-methyl-3-(furan-2-yl)prop-2-en-1-one, the pyrazole ring can be formed via cyclization with hydrazine hydrate under reflux conditions.
Attachment of the Benzo[d][1,4]dioxine Moiety: This step involves the reaction of the pyrazole intermediate with a benzo[d][1,4]dioxine derivative, often through a nucleophilic substitution reaction.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to improve efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon (Pd/C).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be alkylated using alkyl halides.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM), room temperature.
Reduction: Hydrogen gas, Pd/C, ethanol, room temperature to 50°C.
Substitution: Alkyl halides, base (e.g., NaH), DMF, room temperature.
Major Products
Oxidation: Furan epoxides.
Reduction: Reduced pyrazole derivatives.
Substitution: N-alkylated sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity due to the presence of multiple functional groups. It serves as a model compound for studying the behavior of heterocyclic systems in various chemical reactions.
Biology
Biologically, this compound is investigated for its potential as an antimicrobial agent. The presence of the furan and pyrazole rings, known for their biological activities, makes it a candidate for developing new antibiotics.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with various biological targets makes it a promising lead compound for drug development.
Industry
Industrially, this compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- N-(1-methyl-1H-pyrazol-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Uniqueness
Compared to similar compounds, N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is unique due to the combination of the furan and pyrazole rings, which may confer enhanced biological activity and specificity. The presence of the sulfonamide group also differentiates it by potentially improving its pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-20-14(15-3-2-6-23-15)9-12(19-20)11-18-26(21,22)13-4-5-16-17(10-13)25-8-7-24-16/h2-6,9-10,18H,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOSMYDJTVLKJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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